![molecular formula C36H56N6O10S B14656620 Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate CAS No. 53364-70-8](/img/structure/B14656620.png)
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is a diazonium compound known for its unique chemical structure and reactivity. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring, making them highly reactive intermediates in organic synthesis. This particular compound features two diazonium groups, each attached to a benzene ring substituted with butoxy and morpholinyl groups, and is stabilized as a sulfate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation:
Diazotization: The aromatic amine is treated with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The diazonium salt is then stabilized by converting it into the sulfate salt using sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base like sodium acetate (NaOAc).
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are employed.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors are formed.
Reduction Reactions: The corresponding aromatic amine, 2,5-dibutoxy-4-(morpholin-4-yl)aniline, is produced.
科学的研究の応用
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form azo dyes.
Medicine: Research is ongoing into its potential use in drug development and diagnostic assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium ion reacts with nucleophilic sites on phenols or aromatic amines to form azo bonds.
類似化合物との比較
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium 4-methylbenzenesulfonate
Uniqueness
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is unique due to its specific combination of substituents and the sulfate counterion, which provides distinct reactivity and stability compared to other diazonium salts. The presence of butoxy and morpholinyl groups enhances its solubility and reactivity in various chemical environments.
特性
CAS番号 |
53364-70-8 |
|---|---|
分子式 |
C36H56N6O10S |
分子量 |
764.9 g/mol |
IUPAC名 |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C18H28N3O3.H2O4S/c2*1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
TYSBSENAJWXNAI-UHFFFAOYSA-L |
正規SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


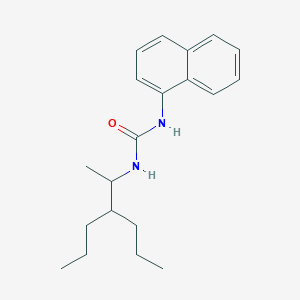
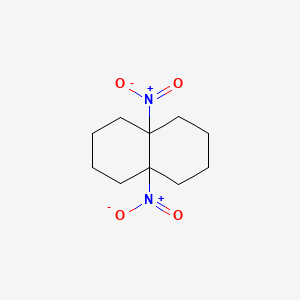
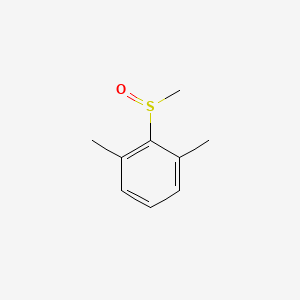
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
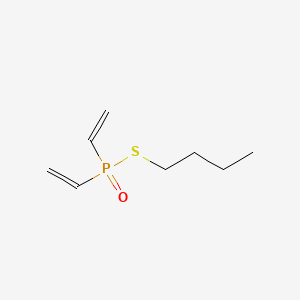
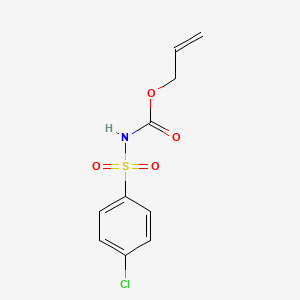

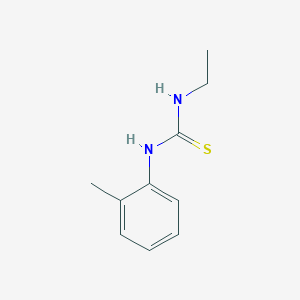
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
